1-N-(cyclopentylmethyl)benzene-1,4-diamine
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Overview
Description
1-N-(cyclopentylmethyl)benzene-1,4-diamine is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom of a benzene-1,4-diamine structure. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-(cyclopentylmethyl)benzene-1,4-diamine can be synthesized through a multi-step process involving the reaction of benzene-1,4-diamine with cyclopentylmethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-N-(cyclopentylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexyl derivatives.
Substitution: The amino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
1-N-(cyclopentylmethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-(cyclopentylmethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diamine: Lacks the cyclopentylmethyl group, making it less hydrophobic.
N-methylbenzene-1,4-diamine: Contains a methyl group instead of a cyclopentylmethyl group, resulting in different steric and electronic properties.
Uniqueness
1-N-(cyclopentylmethyl)benzene-1,4-diamine is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic characteristics.
Properties
IUPAC Name |
4-N-(cyclopentylmethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-10-3-1-2-4-10/h5-8,10,14H,1-4,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDXLJLKYOKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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